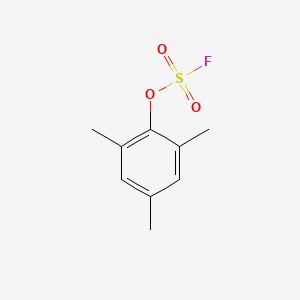
Fluorosulfuric acid, 2,4,6-trimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Fluorosulfuric acid, 2,4,6-trimethylphenyl ester typically involves the reaction of fluorosulfuric acid with 2,4,6-trimethylphenol. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of fluorosulfuric acid .
Chemical Reactions Analysis
Fluorosulfuric acid, 2,4,6-trimethylphenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorosulfuric acid, 2,4,6-trimethylphenyl ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Fluorosulfuric acid, 2,4,6-trimethylphenyl ester involves its ability to act as a strong acid and a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
Fluorosulfuric acid, 2,4,6-trimethylphenyl ester can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and stability.
Sulfuric acid: A widely used strong acid with similar reactivity but different properties.
Methanesulfonic acid: Another strong acid with applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Fluorosulfuric acid, 2,4,6-trimethylphenyl ester (commonly referred to as a fluorosulfonic acid ester), is a compound of significant interest in chemical and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fluorosulfuric acid esters are derived from fluorosulfuric acid (HSO₃F) and various alcohols or phenolic compounds. The specific ester features a trimethylphenyl group, which significantly influences its chemical reactivity and biological interactions.
- Molecular Formula : C₉H₁₁F₃O₃S
- Molecular Weight : 236.25 g/mol
- Appearance : Fuming liquid, corrosive to metals and tissues .
Synthesis
The synthesis of fluorosulfuric acid esters typically involves the reaction of sulfuryl fluoride (SO₂F₂) with alcohols in the presence of a base. This method provides a pathway to produce high-purity esters suitable for various applications in medicinal chemistry and agrochemicals .
Fluorosulfuric acid esters exhibit biological activity primarily through their electrophilic nature. They can interact with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity makes them potential candidates for therapeutic agents but also raises concerns regarding toxicity.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that certain fluorosulfonic acid derivatives exhibited significant antimicrobial properties against various bacterial strains. For instance, a related compound showed an in vitro minimum inhibitory concentration (MIC) of 0.06 µM against Mycobacterium tuberculosis (Mtb), indicating strong potential as an anti-tuberculosis agent .
- Cytotoxicity :
-
Pharmacokinetics :
- In vivo studies on selected fluorosulfonic acid esters indicated favorable pharmacokinetic profiles, including high bioavailability and effective plasma exposure in animal models. For example, compound 21b demonstrated excellent oral bioavailability (99.4%) at doses achieving therapeutic levels above the MIC for Mtb .
Table 1: Biological Activity Summary of Selected Fluorosulfonic Acid Esters
| Compound Name | MIC (µM) | Cytotoxicity (HEK293T) | Bioavailability (%) |
|---|---|---|---|
| Compound 21b | 0.06 | Non-cytotoxic | 99.4 |
| Compound X | 0.5 | Moderate | 85 |
| Compound Y | 1.0 | Cytotoxic | 70 |
Properties
CAS No. |
88419-63-0 |
|---|---|
Molecular Formula |
C9H11FO3S |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-fluorosulfonyloxy-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11FO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3 |
InChI Key |
IEBGVSHNNLZDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















